3-[(3-Chlorophenyl)methylthio]-5-(2-pyridyl)-1,2,4-triazole-4-ylamine
CAS No.:
Cat. No.: VC16288450
Molecular Formula: C14H12ClN5S
Molecular Weight: 317.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H12ClN5S |
|---|---|
| Molecular Weight | 317.8 g/mol |
| IUPAC Name | 3-[(3-chlorophenyl)methylsulfanyl]-5-pyridin-2-yl-1,2,4-triazol-4-amine |
| Standard InChI | InChI=1S/C14H12ClN5S/c15-11-5-3-4-10(8-11)9-21-14-19-18-13(20(14)16)12-6-1-2-7-17-12/h1-8H,9,16H2 |
| Standard InChI Key | AUVAYNIAJJUPNJ-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=NC(=C1)C2=NN=C(N2N)SCC3=CC(=CC=C3)Cl |
Introduction
3-[(3-Chlorophenyl)methylthio]-5-(2-pyridyl)-1,2,4-triazole-4-ylamine is a synthetic organic compound belonging to the class of triazoles. Triazoles are heterocyclic compounds characterized by a five-membered ring containing three nitrogen atoms and two carbon atoms. This specific compound features a complex structure with various substituents, including a chlorophenyl group and a pyridyl group, contributing to its unique chemical properties and potential biological activities.
Chemical Formula and Molecular Weight
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Chemical Formula: Not explicitly provided in the available sources.
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Molecular Weight: Not explicitly provided in the available sources.
Synthesis
The synthesis of 3-[(3-Chlorophenyl)methylthio]-5-(2-pyridyl)-1,2,4-triazole-4-ylamine typically involves multi-step organic reactions. Common methods for synthesizing triazole compounds include:
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Condensation Reactions: These involve the reaction of appropriate precursors in the presence of catalysts or bases.
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Cyclization Reactions: These are used to form the triazole ring from linear precursors.
These methods allow for high yields and purity of the desired compound while facilitating further derivatization to enhance biological activity.
Biological Activities and Applications
Triazoles are well-documented for their antibacterial, antifungal, and anti-inflammatory properties. The presence of the chlorophenyl and pyridyl groups in 3-[(3-Chlorophenyl)methylthio]-5-(2-pyridyl)-1,2,4-triazole-4-ylamine suggests potential applications in drug development and therapeutic interventions.
Mechanism of Action
The mechanism of action for this compound is primarily linked to its ability to interfere with critical cellular processes in microorganisms. Triazoles are known to inhibit enzymes essential for DNA replication and protein synthesis.
Comparison with Similar Compounds
| Compound | Structure | Unique Features |
|---|---|---|
| 3-[(2-Chlorophenyl)methylthio]-4-(2-furylmethyl)-5-(3-pyridyl)-1,2,4-triazole | Contains a furyl group and a different pyridyl position | Potential applications in medicinal chemistry due to its unique substitution pattern. |
| 4-(4-Chlorophenyl)-3-[(3-chlorophenyl)methylthio]-5-(4-pyridyl)-1,2,4-triazole | Features an additional chlorophenyl group and a different pyridyl position | Exhibits notable antibacterial and antifungal activities. |
These comparisons highlight the importance of substituents in influencing biological activity and chemical reactivity.
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